2-bromo-5-fluoro-1,3-benzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
1508558-02-8 |
|---|---|
Molecular Formula |
C7H3BrFNO |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
InChI Key |
GDLXFIMWABPBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for 2 Bromo 5 Fluoro 1,3 Benzoxazole
Established Synthetic Pathways to Substituted 1,3-Benzoxazole Derivatives
The construction of the benzoxazole (B165842) ring system is traditionally achieved through several reliable synthetic routes, primarily involving the formation of the C-O and C=N bonds that define the oxazole (B20620) portion of the heterocycle.
The most conventional and widely utilized method for synthesizing 1,3-benzoxazole derivatives involves the condensation of a 2-aminophenol (B121084) with a suitable one-carbon (C1) electrophilic component. rsc.orgrsc.org This approach is highly versatile, allowing for the introduction of various substituents at the 2-position of the benzoxazole ring by selecting the appropriate reaction partner.
The general mechanism commences with the nucleophilic attack of the amino group of the 2-aminophenol onto the electrophilic carbon of the coupling partner, forming an intermediate which, upon dehydration and cyclization, yields the final benzoxazole product. rsc.org A diverse range of reactants can serve as the C1 source:
Aldehydes: Condensation with aldehydes, often under oxidative conditions, is a common route to 2-substituted benzoxazoles. ijpbs.comresearchgate.net Various catalysts, including cerium chloride/sodium iodide with O₂ as the oxidant, can facilitate this transformation. researchgate.net
Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters are frequently employed. rsc.orgthieme-connect.com Reactions with carboxylic acids often require high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA). ijpbs.com Acyl chlorides can react with 2-aminophenols, sometimes under microwave irradiation, to afford the corresponding benzoxazoles. rsc.org A method using triflic anhydride (B1165640) and 2-fluoropyridine (B1216828) has been reported for the activation of tertiary amides, which then react with 2-aminophenols to form 2-substituted benzoxazoles. mdpi.com
Other Reagents: Other C1 sources include orthoesters, isothiocyanates, and cyanogen (B1215507) bromide. rsc.orgnih.gov For instance, the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) is a known method to produce benzo[d]oxazole-2-thiol. researchgate.net
The choice of reactants and conditions allows for the synthesis of a broad library of benzoxazole derivatives with different substitution patterns on both the benzene (B151609) and oxazole rings. organic-chemistry.org
An alternative and powerful strategy for constructing the benzoxazole ring is through the intramolecular cyclization of appropriately substituted precursors. This method avoids the direct condensation of two separate components and is particularly useful for synthesizing derivatives that may be difficult to access via traditional condensation routes.
A prominent example is the intramolecular C-O bond formation from ortho-haloanilide precursors. nih.govnih.gov This reaction typically involves the cyclization of an N-(2-halophenyl)amide, which can be catalyzed by a transition metal, most commonly copper. nih.govorganic-chemistry.org The process is believed to occur via an intramolecular Ullmann-type coupling. The reactivity of the halide in these reactions generally follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step of the catalytic cycle. nih.govorganic-chemistry.org
Key features of this approach include:
Catalyst Systems: Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a ligand such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, which can accelerate the reaction. nih.govorganic-chemistry.org Heterogeneous catalysts like copper fluorapatite (B74983) have also been shown to be effective. researchgate.net
Base-Mediated Cyclization: In some cases, the cyclization can be achieved without a transition-metal catalyst, using a strong base in a polar aprotic solvent like DMSO at high temperatures. nih.gov
Versatility: This method is amenable to parallel synthesis, allowing for the rapid generation of libraries of substituted benzoxazoles by varying the acyl and aniline (B41778) components. nih.govorganic-chemistry.org
Targeted Synthesis of 2-Bromo-5-fluoro-1,3-benzoxazole and Related Analogues
While general methods for benzoxazole synthesis are well-established, the specific preparation of this compound requires a tailored approach. Direct synthesis protocols are not readily found in the literature, necessitating the design of a synthetic route based on the known reactivity of related systems.
One potential approach to this compound is the direct bromination of a pre-formed 5-fluoro-1,3-benzoxazole intermediate at the C2 position. However, electrophilic halogenation of the benzoxazole ring typically occurs on the electron-rich benzene portion rather than the C2 position of the oxazole ring.
Modern C-H functionalization techniques offer potential solutions, though specific examples for the C2-halogenation of benzoxazoles are not widespread. Palladium-catalyzed regioselective halogenation has been demonstrated on related heterocyclic systems, such as benzo[b] nih.govorganic-chemistry.orgoxazin-2-ones, where a directing group guides the halogen to a specific position. semanticscholar.orgrsc.org In these cases, the nitrogen atom of the heterocyclic ring can direct ortho-halogenation. semanticscholar.orgrsc.org Applying such a strategy to 5-fluorobenzoxazole (B1357631) would likely target the C4 or C7 positions. Therefore, introducing the bromine atom at the C2 position is more reliably achieved during the ring construction phase rather than by post-cyclization functionalization.
A more plausible and controllable pathway to this compound involves a multi-step sequence starting from a readily available fluorinated precursor. A logical starting material would be 2-amino-4-fluorophenol (B1270792). This key intermediate can be synthesized from 4-fluorophenol (B42351) through a nitration step to yield 4-fluoro-2-nitrophenol, followed by the reduction of the nitro group to an amine.
From 2-amino-4-fluorophenol, several routes can be envisioned to complete the synthesis:
Reaction with Cyanogen Bromide (CNBr): This reagent can serve as a source for both the C2 carbon and the bromine atom. The condensation of 2-amino-4-fluorophenol with CNBr would directly lead to the formation of 2-amino-5-fluorobenzoxazole, which would then need to be converted to the 2-bromo derivative via a Sandmeyer-type reaction. A more direct, albeit potentially harsh, approach might involve direct cyclization with a reagent that provides the C-Br unit.
Two-Step Halogenation via a 2-Hydroxy Intermediate: A reliable two-step approach would involve first reacting 2-amino-4-fluorophenol with a carbonyl source like phosgene (B1210022) or triphosgene (B27547) to form 5-fluoro-1,3-benzoxazol-2(3H)-one. This intermediate can then be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) to convert the 2-oxo group into the desired 2-bromo functionality.
This multi-step approach offers better control over the regiochemistry, ensuring the fluorine atom resides at the 5-position and the bromine atom is introduced specifically at the 2-position.
Catalytic Approaches in 1,3-Benzoxazole Synthesis Relevant to this compound
Catalysis plays a pivotal role in the modern synthesis of benzoxazoles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. rsc.orgnih.gov These catalytic systems are highly relevant to the potential synthesis of this compound, particularly in the key cyclization step.
A wide variety of catalysts have been developed for benzoxazole synthesis:
Copper Catalysts: Copper is one of the most extensively used metals for benzoxazole synthesis. Cu(I) and Cu(II) salts are effective for the intramolecular cyclization of o-haloanilides and for oxidative cyclizations. nih.govacs.org Systems like CuI/1,10-phenanthroline are common for intramolecular C-O coupling. organic-chemistry.org Heterogeneous copper catalysts, such as copper(II) oxide nanoparticles and copper fluorapatite, have also been employed, offering advantages in terms of catalyst recovery and reuse. organic-chemistry.orgresearchgate.net
Palladium Catalysts: Palladium catalysts are effective for various coupling reactions that can be incorporated into benzoxazole synthesis, such as the reaction of o-aminophenols with isocyanides. ijpbs.com
Iron Catalysts: Iron-catalyzed protocols provide a more economical and environmentally friendly alternative. Iron complexes can catalyze the redox condensation of o-hydroxynitrobenzenes with alcohols to form 2-substituted benzoxazoles. organic-chemistry.org
Ruthenium Catalysts: Ruthenium complexes have been used for the acceptorless dehydrogenative coupling (ADC) reaction of primary alcohols with 2-aminophenols. ijpbs.com
Ionic Liquids and Solid Acids: Brønsted acidic ionic liquids have been developed as reusable, heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org Other solid acid catalysts like silica-supported ferric chloride and phosphotungstic acid have also proven effective. ijpbs.comresearchgate.net
The table below summarizes various catalytic systems employed in the synthesis of benzoxazole derivatives, which could be adapted for the synthesis of this compound or its precursors.
| Catalyst System | Precursors | Reaction Type | Conditions | Yield (%) | Reference(s) |
| CuI / 1,10-phenanthroline | o-Haloanilides | Intramolecular Cyclization | Cs₂CO₃, Toluene, 110 °C | 60-98 | nih.govorganic-chemistry.org |
| Copper Fluorapatite | o-Haloanilides | Intramolecular Cyclization | K₂CO₃, DMF, 130 °C | 70-92 | researchgate.net |
| Cu(OAc)₂ | Anilides | C-H Functionalization/C-O Formation | Air, o-DCB, 160 °C | 52-84 | acs.org |
| Pd(OAc)₂ | o-Aminophenol, Isocyanides | Cyclization | Dioxane | - | ijpbs.com |
| Fe-Complex | o-Aminophenol, Benzyl Alcohols | Oxidative Cyclization | t-BuOOH, Water | Good to Excellent | researchgate.net |
| Brønsted Acidic Ionic Liquid Gel | o-Aminophenol, Aldehydes | Condensation/Aromatization | Solvent-free, 130 °C | 85-98 | nih.govacs.org |
| Hf-BTC (Dual Acidic Catalyst) | o-Aminophenol, Benzoyl Chloride | Condensation | Microwave, Solvent-free, 120 °C | 30-85 | rsc.org |
Metal-Catalyzed Methodologies (e.g., Palladium, Copper, Zirconium, Gold)
Metal-catalyzed reactions are pivotal in modern organic synthesis for their efficiency and selectivity in forming complex molecules. For benzoxazoles, palladium and copper catalysis are particularly prominent.
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for cross-coupling reactions and direct C-H functionalization. nih.govacs.org One potential route to 2-substituted benzoxazoles involves the palladium-catalyzed carbonylation of aryl bromides with 2-aminophenols, followed by acid-mediated ring closure. organic-chemistry.org Another advanced method is the direct C-H arylation at the C2 position of a pre-formed benzoxazole ring. nih.gov While specific examples for the direct C-H bromination of 5-fluorobenzoxazole using palladium are not extensively documented, the direct 2-arylation of benzoxazoles with aryl bromides using a Pd(OAc)₂/NiXantphos catalyst at room temperature has been shown to be effective, suggesting the feasibility of C-H activation at this position. nih.gov
Copper-Catalyzed Synthesis: Copper catalysis is a cost-effective and versatile alternative for constructing benzoxazole rings. A general and robust method involves the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org This reaction typically uses a combination of a copper(I) source, such as CuI, and a ligand like 1,10-phenanthroline. organic-chemistry.org The reactivity of the ortho-haloanilide precursor follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org This suggests that a pathway starting from a suitably N-acylated 2-bromo- or 2-iodo-aniline derivative could be viable. Furthermore, copper-catalyzed methods have been developed for the synthesis of 2-aminobenzoxazoles and could potentially be adapted. chemrxiv.org
The table below illustrates typical conditions for copper-catalyzed benzoxazole formation from related precursors.
| Precursor | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(2-iodophenyl)benzamide | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | DMF | 110 | 98 | organic-chemistry.org |
| N-(2-bromophenyl)benzamide | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | DMF | 110 | 81 | organic-chemistry.org |
| N-(2-chlorophenyl)benzamide | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | DMF | 110 | <5 | organic-chemistry.org |
This table presents data for the synthesis of 2-phenylbenzoxazole (B188899) to illustrate the efficacy of copper-catalyzed cyclization of ortho-haloanilides, a potential strategy adaptable for the target molecule.
Organocatalysis and Biocatalytic Transformations in Heterocyclic Synthesis
Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for heterocycle synthesis. For benzoxazoles, N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts. One reported method involves the NHC-catalyzed intramolecular cyclization of aldimines, which are generated in situ from 2-aminophenols and aromatic aldehydes. This approach provides 2-arylbenzoxazoles under mild conditions with a broad functional group tolerance. However, the direct application of organocatalysis for the synthesis of This compound , particularly for introducing the C2-bromo substituent, is not explicitly detailed in the reviewed scientific literature.
Biocatalytic Transformations: Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, often with high selectivity and under environmentally benign conditions. nih.gov While biocatalysis has been applied to the synthesis of chiral benzoxazole derivatives, for instance, through the lipase-catalyzed kinetic resolution of alcohols and esters, its use for the primary construction or direct functionalization to produce This compound is not documented. nih.gov The field shows promise for creating enantiomerically enriched heterocyclic compounds, but specific enzymes for the direct bromination or cyclization to form the target molecule have not been reported. nih.govmdpi.com
Application of Green Chemistry Principles (e.g., Ionic Liquids, Solvent-Free Conditions)
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoxazoles has been a fertile ground for applying these principles. nih.gov
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as catalysts and recyclable solvents. Brønsted acidic ionic liquids have been shown to be effective heterogeneous catalysts for the condensation of 2-aminophenol with aldehydes to form benzoxazoles under solvent-free conditions. acs.org This approach offers high yields and allows for the easy separation and reuse of the catalyst. acs.org
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction kinetics. The synthesis of benzoxazoles from 2-aminophenols and aldehydes can be achieved under solvent-free conditions, often promoted by solid-supported catalysts or microwave irradiation. acs.org For example, using a reusable catalyst like samarium triflate in an aqueous medium or employing polyphosphoric acid (PPA) as both catalyst and solvent are reported green methods for related benzoxazole derivatives. uni.lu
The following table summarizes green chemistry approaches for the synthesis of 2-arylbenzoxazoles.
| Reactants | Catalyst/Medium | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Benzaldehyde (B42025) | Brønsted Acidic Ionic Liquid Gel (1 mol%) | Solvent-free, 130 °C, 5 h | 95 | acs.org |
| 2-Aminophenol, Benzaldehyde | Fly Ash | Toluene, 111 °C | High | nih.gov |
| 2-Aminophenol, Aldehydes | Samarium Triflate | Aqueous medium, rt | High | organic-chemistry.org |
This table illustrates various green catalytic systems and conditions for the synthesis of 2-arylbenzoxazoles, highlighting principles applicable to the synthesis of the target compound.
Reaction Optimization and Process Intensification Studies
Optimizing reaction parameters is crucial for maximizing yield, ensuring high purity, and developing scalable, cost-effective synthetic processes.
Strategies for Yield Enhancement and Purity Considerations
Enhancing the yield and purity of This compound involves careful consideration of the synthetic route and purification methods. In copper-catalyzed cyclizations, the choice of ligand is critical; 1,10-phenanthroline has been identified as highly effective in promoting the desired C-O bond formation. organic-chemistry.org The stoichiometry of reagents, particularly in multi-component reactions, must be precisely controlled to minimize the formation of byproducts.
For purification, column chromatography is a standard laboratory technique. The selection of the appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is determined by the polarity of the target compound and impurities. nih.gov For any proposed synthesis of This compound , a systematic study to optimize catalyst loading, reaction time, temperature, and purification protocol would be necessary to achieve a high-yielding and pure product.
Chemical Reactivity and Advanced Derivatization of 2 Bromo 5 Fluoro 1,3 Benzoxazole
Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Benzoxazole (B165842) Core
The reactivity of the 2-bromo-5-fluoro-1,3-benzoxazole core is dominated by the nature of its substituents and the inherent electronic properties of the benzoxazole ring system. The fused ring system is generally electron-rich, yet the presence of electronegative oxygen, nitrogen, and halogen atoms modulates its reactivity towards electrophilic and nucleophilic attack.
A key feature of this compound is the pronounced difference in reactivity between the C-2 bromine and the C-5 fluorine substituents. The bromine atom, located on the oxazole (B20620) portion of the heterocycle at a position analogous to an ortho-position relative to the ring oxygen and nitrogen, is significantly more labile than the fluorine atom on the benzene (B151609) ring.
This differential reactivity is primarily governed by two factors:
Carbon-Halogen Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the very strong Carbon-Fluorine (C-F) bond. This makes the C-Br bond more susceptible to cleavage, particularly in oxidative addition steps of transition metal-catalyzed reactions.
Position on the Heterocycle: The C-2 position of the benzoxazole ring is electronically distinct. The bromine atom is readily displaced in various cross-coupling reactions because this position is highly activated towards the formation of organometallic intermediates.
Conversely, the C-F bond at the 5-position is robust and typically remains intact under conditions that activate the C-Br bond. This orthogonality allows for selective functionalization at the C-2 position while preserving the C-5 fluorine for potential subsequent transformations under more forcing conditions. This principle of exploiting the reactivity difference between C-Br and C-F bonds has been successfully applied in the synthesis of complex molecules using related heterocyclic cores, such as benzofurans. For instance, in studies on 5-bromo-2-fluorobenzofuran, palladium catalysts were used to selectively transform the C-Br bond while leaving the C-F bond untouched.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Positions (C-2 and C-5)
The selective reactivity of the C-2 bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful and efficient methods for forming new carbon-carbon and carbon-heteroatom bonds, almost exclusively at the C-2 position.
The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, reacting an organohalide with an organoboron compound. In the case of this compound, the reaction proceeds selectively at the C-2 position to introduce a wide range of aryl and heteroaryl groups. The reaction is tolerant of many functional groups and typically proceeds in good to excellent yields. The robustness of this method allows for the synthesis of complex biaryl structures, which are prevalent in pharmacologically active compounds.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester Reactant | Product | Typical Yield |
|---|---|---|
| Phenylboronic acid | 5-Fluoro-2-phenyl-1,3-benzoxazole | Excellent |
| 4-Methoxyphenylboronic acid | 5-Fluoro-2-(4-methoxyphenyl)-1,3-benzoxazole | High |
| Thiophen-2-ylboronic acid | 5-Fluoro-2-(thiophen-2-yl)-1,3-benzoxazole | Good |
| Pyridin-3-ylboronic acid | 5-Fluoro-2-(pyridin-3-yl)-1,3-benzoxazole | Good |
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins. This reaction provides a direct method for vinylation at the C-2 position of the benzoxazole core. The reaction typically employs a palladium catalyst and a base, leading to the formation of a new C-C double bond with predictable regioselectivity, usually at the less substituted carbon of the alkene. This strategy is valuable for synthesizing precursors to polymers and complex natural products.
Table 2: Illustrative Heck Coupling Reactions
| Alkene Reactant | Product | Typical Yield |
|---|---|---|
| Styrene | 2-(2-Ethenylphenyl)-5-fluoro-1,3-benzoxazole | Good |
| Methyl acrylate | Methyl (E)-3-(5-fluoro-1,3-benzoxazol-2-yl)acrylate | High |
| 1-Octene | 2-((E)-Oct-1-en-1-yl)-5-fluoro-1,3-benzoxazole | Moderate |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction is a cornerstone of modern medicinal chemistry for constructing the arylamine motif found in countless drug candidates. Applied to this compound, it allows for the selective introduction of primary and secondary amines at the C-2 position. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include a wide variety of amine coupling partners under mild conditions. Even challenging substrates, such as unprotected nitrogen-containing heterocycles, have been successfully coupled using modern catalyst systems, highlighting the potential for broad application with the benzoxazole core.
Table 3: Illustrative Buchwald-Hartwig Amination Reactions
| Amine Reactant | Product | Typical Yield |
|---|---|---|
| Aniline (B41778) | N-Phenyl-5-fluoro-1,3-benzoxazol-2-amine | High |
| Morpholine | 4-(5-Fluoro-1,3-benzoxazol-2-yl)morpholine | Excellent |
| Benzylamine | N-Benzyl-5-fluoro-1,3-benzoxazol-2-amine | High |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)-5-fluoro-1,3-benzoxazole | Excellent |
Functional Group Interconversions of Halogen Substituents and the Benzoxazole Ring
Beyond cross-coupling reactions, the halogen substituents on this compound can undergo other useful transformations. One of the most common functional group interconversions for an aryl bromide is lithium-halogen exchange. Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium at low temperatures, can selectively replace the bromine atom with lithium. The resulting 2-lithio-5-fluoro-1,3-benzoxazole is a potent nucleophile that can react with a variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones) to install new functional groups that are not accessible via cross-coupling.
The benzoxazole ring itself is generally a stable heterocyclic system. However, under forcing conditions, such as strong acid or base, it can be susceptible to ring-opening reactions. For instance, hydrolysis can cleave the oxazole ring to yield a 2-amino-4-fluorophenol (B1270792) derivative. These transformations, while less common, provide pathways to fundamentally different molecular scaffolds starting from the halogenated benzoxazole core.
Reductive Dehalogenation Strategies
The selective removal of the bromine atom from the C2 position of this compound to yield 5-fluoro-1,3-benzoxazole is a fundamental transformation. This hydrodebromination is most commonly achieved through catalytic methods, particularly those employing transition metals like palladium. While specific studies detailing this exact transformation on this compound are not prevalent in the literature, the extensive research on the hydrodehalogenation of aryl halides provides a clear and reliable framework for this reaction.
Catalytic hydrodehalogenation involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. mdpi.com This process is typically facilitated by a palladium catalyst, often palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) gas, which requires careful handling, or a transfer hydrogenation reagent that delivers hydrogen in situ. Common transfer hydrogenation systems include ammonium formate, sodium borohydride (NaBH₄), or formic acid with a tertiary amine. mdpi.com The reaction mechanism generally involves the oxidative addition of the aryl bromide to a low-valent palladium species, followed by a step where a hydride (from the hydrogen source) displaces the bromide on the metal center, and concluding with reductive elimination to yield the dehalogenated arene and regenerate the active catalyst.
The conditions for such a reaction would be selected to ensure high chemoselectivity, preserving the benzoxazole core and the C-F bond, which is significantly stronger and less susceptible to cleavage than the C-Br bond under these conditions.
Table 1: Proposed Conditions for Reductive Dehalogenation of this compound
| Catalyst | Hydrogen Source | Solvent | Temperature | Expected Product |
| 10% Pd/C | H₂ (1 atm) | Ethanol (B145695) or Ethyl Acetate | Room Temperature | 5-fluoro-1,3-benzoxazole |
| 10% Pd/C | HCOONH₄ | Methanol | Reflux | 5-fluoro-1,3-benzoxazole |
| Pd(OAc)₂ / Ligand | NaBH₄ | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 5-fluoro-1,3-benzoxazole |
Oxidation and Reduction Chemistry of the 1,3-Benzoxazole Ring System
The aromatic 1,3-benzoxazole ring system possesses distinct sites for both oxidation and reduction, although its inherent aromaticity provides considerable stability. The reactivity is influenced by the electron-withdrawing effects of the C2-bromo and C5-fluoro substituents.
Oxidation: The most susceptible site for oxidation on the benzoxazole ring is the tertiary nitrogen atom (N3). Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the N-oxidation of heterocyclic aromatic compounds. This reaction would be expected to convert this compound into its corresponding N-oxide, this compound N-oxide. The formation of an N-oxide can significantly alter the electronic properties of the ring system, potentially influencing its biological activity and further chemical reactivity. For instance, N-oxide formation in related benzothiazole systems has been explored to modulate their electronic and biological profiles. nih.gov
Reduction: The reduction of the benzoxazole ring is more challenging due to its aromatic character. The most reducible functionality within the core structure is the imine-like C=N bond of the oxazole moiety. Catalytic hydrogenation under forcing conditions (high pressure and temperature) could potentially reduce this bond, leading to a dihydrobenzoxazole derivative. However, such conditions might also effect the reductive dehalogenation of the C2-bromo group. Alternatively, chemical reduction using strong hydride reagents could be explored, but this often leads to ring-opening or complex product mixtures. The fused benzene ring is generally resistant to reduction except under harsh conditions (e.g., Birch reduction), which would likely not be compatible with the rest of the molecule's functionality.
Table 2: Potential Redox Reactions for the this compound System
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidation | m-CPBA | This compound N-oxide |
| Reduction | H₂, High Pressure/Temp., Catalyst (e.g., PtO₂) | 5-fluoro-2,3-dihydro-1,3-benzoxazole and/or ring-opened products |
Directed Ortho Metalation (DoM) Strategies for Positional Functionalization
Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org In this compound, the oxazole ring itself can act as a DMG, with the lone pairs on the nitrogen and oxygen atoms capable of coordinating a lithium cation. This would direct metalation to the C7 position of the benzene ring.
However, the presence of the bromine atom at the C2 position introduces a critical competing pathway: lithium-halogen exchange. wikipedia.org This reaction is typically extremely fast, especially for aryl bromides, and often proceeds rapidly at very low temperatures (e.g., -78 °C). harvard.eduprinceton.edu When treated with a strong alkyllithium base such as n-butyllithium or tert-butyllithium, this compound is overwhelmingly likely to undergo lithium-halogen exchange at the C2 position rather than DoM at the C7 position. wikipedia.org
This exchange generates a highly reactive 2-lithio-5-fluoro-1,3-benzoxazole intermediate. This species can then be trapped with a wide variety of electrophiles to install new functional groups exclusively at the C2 position. This two-step sequence provides a robust method for C2-functionalization.
While lithium-halogen exchange is the predicted dominant pathway with alkyllithiums, achieving DoM at C7 might be possible under specific conditions that disfavor the exchange mechanism. The use of sterically hindered, non-nucleophilic lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), sometimes favors kinetic deprotonation over halogen exchange. harvard.edu However, without specific experimental evidence for this substrate, lithium-halogen exchange remains the most probable outcome.
Table 3: Comparison of Potential Metalation Pathways and Subsequent Functionalization
| Pathway | Reagent | Temperature | Intermediate | Subsequent Reaction with Electrophile (E+) | Product |
| Lithium-Halogen Exchange (Predicted) | n-BuLi or t-BuLi | -78 °C | 2-Lithio-5-fluoro-1,3-benzoxazole | Trapping with E+ | 2-E-5-fluoro-1,3-benzoxazole |
| Directed Ortho Metalation (Theoretical) | LDA or LiTMP | -78 °C to 0 °C | 7-Lithio-2-bromo-5-fluoro-1,3-benzoxazole | Trapping with E+ | 7-E-2-bromo-5-fluoro-1,3-benzoxazole |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Fluoro 1,3 Benzoxazole and Its Synthetic Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-bromo-5-fluoro-1,3-benzoxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its structure.
¹H NMR: In the ¹H NMR spectrum of a related compound, 3-bromo-6-fluoro-1,2-benzoxazole (B2477097), the protons on the benzene (B151609) ring are deshielded due to the electron-withdrawing nature of the substituents. The fluorine atom at the C6 position induces splitting in the signals of adjacent protons. Specifically, the proton at H4 (adjacent to fluorine) appears as a doublet between δ 7.68–7.71 ppm with a coupling constant of J = 8.5 Hz. The protons at H5 and H7 are observed as a multiplet in the range of δ 7.49–7.55 ppm, while the proton at H3 (ortho to the bromine atom) is a doublet at δ 8.21–8.23 ppm. For other benzoxazole (B165842) derivatives, aromatic protons typically resonate as multiplets between 6.85 and 8.83 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-bromo-6-fluoro-1,2-benzoxazole, the carbon atom substituted with bromine (C3) resonates in the region of δ 125–130 ppm. The carbon atom attached to fluorine (C6) shows a characteristic signal at δ 160–165 ppm, which is split into a doublet due to coupling with the fluorine nucleus (J = 240–250 Hz). The carbons of the oxazole (B20620) ring, C1 (N-linked) and C2 (O-linked), appear at δ 150–155 ppm and δ 140–145 ppm, respectively. In a broader context of benzoxazole derivatives, spectral signals are in good agreement with their proposed molecular structures. nih.gov
¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The introduction of an alkyl group at a neighboring carbon can influence the fluorine signal, suggesting coupling through both inductive and resonance effects. researchgate.net The shielding effect of the magnetic anisotropy of the ¹⁹F nucleus can counteract the deshielding effect of its electronegativity, leading to upfield shifts for adjacent protons. researchgate.net
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C3-H | 8.21 (d, J=8.5) | 128.5 |
| C6-F | - | 162.3 (J=245) |
| C1 | - | 152.1 |
| Data derived from a related structure, 3-bromo-6-fluoro-1,2-benzoxazole |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification and Band Assignment
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule and for assigning specific vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of a halogenated benzoxazole provides distinct peaks corresponding to its structural features. For a related compound, 3-bromo-6-fluoro-1,2-benzoxazole, the C-Br stretching vibration is observed in the range of 550–600 cm⁻¹, though it is often weak due to the heavy atom effect. A strong, polarized band for the C-F stretch appears between 1,220–1,250 cm⁻¹. The characteristic vibrations of the oxazole ring include the C=N stretch at 1,610–1,630 cm⁻¹ and the C-O-C asymmetric stretch at 1,250–1,300 cm⁻¹. In other synthesized benzoxazole derivatives, the presence of a C-Br stretch is noted around 705 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. A Raman investigation of a benzoxazole-type dye, 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol, has been conducted under high pressure, demonstrating the utility of this technique in studying the vibrational properties of complex benzoxazole structures. researchgate.net
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-Br stretch | 550–600 | Weak |
| C-F stretch | 1,220–1,250 | Strong, Polarized |
| C=N stretch (Oxazole) | 1,610–1,630 | - |
| C-O-C asymmetric stretch (Oxazole) | 1,250–1,300 | - |
| Data derived from a related structure, 3-bromo-6-fluoro-1,2-benzoxazole |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₃BrFNO), HRMS provides an exact mass that can be used to confirm its elemental composition. uni.lu
Electron ionization mass spectrometry (EI-MS) of a related compound, 3-bromo-6-fluoro-1,2-benzoxazole, reveals a characteristic molecular ion peak [M]⁺ at an m/z of 215.945. The fragmentation pattern is also informative, with key fragments corresponding to the loss of bromine ([M–Br]⁺ at m/z 136) and fluorine ([M–F]⁺ at m/z 196). Cleavage of the oxazole ring can also occur, producing fragments such as C₆H₅⁺ at m/z 77. The dominant fragmentation pathway is often the cleavage of the C-Br bond due to its lower bond dissociation energy.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound and its derivatives. These properties are of particular interest as benzoxazoles are known to be fluorescent and have applications as DNA probes and in electronic devices. periodikos.com.brnih.gov
UV-Vis Absorption: Benzoxazole derivatives typically exhibit absorption maxima corresponding to π-π* electronic transitions. For some fluorophores containing a 2,1,3-benzoxadiazole unit, the absorption maximum is observed around 419 nm in the visible region. nih.gov
Fluorescence Emission: Many benzoxazole derivatives are highly fluorescent. acs.org Upon excitation, they can exhibit intense emission bands. For instance, some benzoxazole compounds, when excited at 390 nm, show emission wavelengths ranging from 470-599 nm. periodikos.com.br The fluorescence properties can be influenced by factors such as the solvent and the presence of substituents on the benzoxazole core. Some derivatives exhibit solvent-dependent fluorescence emission. nih.gov The introduction of electron-donating and electron-accepting groups can alter the conjugation and performance of these organic molecules in electronic applications. nih.gov
X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis (if available for closely related structures)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be readily available, data from closely related structures can offer valuable insights.
For example, the crystal structure of 2-bromo-5-fluorobenzaldehyde (B45324) reveals that the benzaldehyde (B42025) oxygen atom is trans to the 2-bromo substituent. nih.gov The analysis of this structure also identified short intermolecular Br⋯F interactions and offset face-to-face π-stacking interactions. nih.gov Such studies on related molecules help in understanding the preferred conformations and packing arrangements of halogenated benzoxazole derivatives in the solid state. These intermolecular interactions can play a crucial role in determining the material's bulk properties. researchgate.net
Theoretical and Computational Investigations of 2 Bromo 5 Fluoro 1,3 Benzoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods for 2-bromo-5-fluoro-1,3-benzoxazole were identified. Such studies are crucial for understanding the fundamental electronic and structural properties of a molecule.
Molecular Geometry Optimization and Conformational Analysis
Detailed optimized molecular geometry parameters, such as bond lengths and bond angles, for this compound are not available in the searched literature. Conformational analysis, which would identify the most stable three-dimensional arrangement of the atoms, has also not been reported. For a related compound, 2-bromo-5-fluorobenzaldehyde (B45324), ab initio electronic structure calculations have been performed to predict its conformational preferences. researchgate.netnih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability. Unfortunately, no calculated HOMO-LUMO energy values or energy gap for this compound have been documented in the available resources.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is instrumental in predicting how a molecule will interact with other chemical species. No MEP maps or detailed charge distribution analyses for this compound were found.
Prediction of Vibrational Frequencies and Comparison with Experimental Spectra
Theoretical calculations of vibrational frequencies are often used to interpret experimental infrared (IR) and Raman spectra. A comparison between calculated and experimental frequencies can confirm the molecular structure and provide insights into its vibrational modes. There are no published theoretical or experimental vibrational spectra for this compound. For the related compound 3-Bromo-6-fluoro-1,2-benzoxazole (B2477097), some characteristic FTIR vibrational modes have been noted, such as the C-Br stretch around 550–600 cm⁻¹ and the C-F stretch between 1,220–1,250 cm⁻¹.
Reactivity Descriptors from Computational Chemistry
Global and local reactivity descriptors, such as electronegativity, chemical hardness, and softness, are derived from computational data and provide quantitative measures of a molecule's reactivity. These descriptors are valuable for predicting the most likely sites for electrophilic and nucleophilic attack. The absence of foundational quantum chemical calculations for this compound means that these reactivity descriptors have not been determined.
Fukui Functions and Electrophilicity Indices
Fukui functions are essential tools in Density Functional Theory (DFT) for characterizing the reactivity of different sites within a molecule. wikipedia.orgjoaquinbarroso.com These functions help predict where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as the number of electrons is altered. wikipedia.orgnih.gov The condensed Fukui function distills this information into values for each atom in the molecule. wikipedia.org
For a given atom, three main types of Fukui functions are considered:
f+ : Indicates the susceptibility of a site to nucleophilic attack.
f- : Indicates the susceptibility of a site to electrophilic attack.
f0 : Indicates the susceptibility of a site to radical attack.
Electrophilicity indices provide a quantitative measure of a molecule's ability to accept electrons. These indices are crucial for understanding the global electrophilic nature of a compound.
A representative analysis of a related heterocyclic compound, 2-aminobenzonitrile, illustrates how Fukui functions are tabulated and interpreted. The sites with higher f+ values are more prone to nucleophilic attack, while those with higher f- values are more susceptible to electrophilic attack.
Table 1: Representative Condensed Fukui Functions for a Heterocyclic System Data for 2-aminobenzonitrile, serving as an illustrative example.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| C1 | 0.123 | 0.154 |
| C2 | 0.111 | 0.132 |
| N1 | 0.089 | 0.098 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov This analysis is particularly useful for understanding hyperconjugative interactions, which are key to stabilizing the molecule and influencing its intermolecular interactions. nih.gov
The NBO analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.
A representative NBO analysis for a substituted imidazole (B134444) derivative is presented below to illustrate the type of data obtained.
Table 2: Representative Second-Order Perturbation Theory Analysis of Fock Matrix from NBO Analysis Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, serving as an illustrative example.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) Cl35 | π* (C27-C31) | 954.54 |
| π (C1-C2) | π* (N3-C4) | 25.67 |
This analysis highlights the significant stabilization energy arising from the interaction between the lone pair of the chlorine atom and an antibonding orbital of the aromatic ring. acadpubl.eu
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. researchgate.netajchem-a.comnih.gov An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. nih.gov
For this compound, an MD simulation would typically be set up by placing the molecule in a box filled with a chosen solvent, often water, to mimic physiological or experimental conditions. ajchem-a.comacs.org The simulation would then reveal how the molecule moves, rotates, and vibrates, as well as how it interacts with the solvent molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. ajchem-a.comacs.org
Studies on related benzoxazole (B165842) and benzimidazole (B57391) derivatives have employed MD simulations to investigate the stability of ligand-protein complexes and to understand the dynamic nature of these interactions. researchgate.netnih.gov For instance, in a study of benzimidazole derivatives as potential inhibitors, a 100 ns MD simulation was performed to analyze the root-mean-square deviation (RMSD), which provides a measure of the complex's stability over time. nih.gov
The general steps in performing an MD simulation include:
System Setup: Placing the molecule of interest in a simulation box with the desired solvent.
Energy Minimization: Optimizing the geometry of the system to remove any unfavorable contacts.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.
Production Run: Running the simulation for a specified length of time to collect data on the system's dynamics.
Structure-Reactivity Relationships Derived from Computational Data (excluding biological QSAR)
Computational data from methods like DFT can be used to establish structure-reactivity relationships that are not directly tied to biological activity (QSAR). These relationships help in understanding how the chemical structure of a molecule influences its intrinsic reactivity.
For this compound, the positions and nature of the substituents (bromo and fluoro groups) are expected to significantly impact the reactivity of the benzoxazole core. Computational analyses can quantify these effects. For example, the electrophilicity and nucleophilicity indices derived from DFT calculations can be correlated with the molecule's propensity to undergo certain types of chemical reactions.
A study on a benzoxazole derivative, 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde, used Conceptual DFT to identify the molecule as a moderate electrophile and a strong nucleophile. researchgate.net Furthermore, Parr functions were employed to pinpoint the most favorable sites for electrophilic and nucleophilic attacks, providing a detailed map of the molecule's reactivity. researchgate.net Such analyses allow for predictions about how modifications to the chemical structure, such as changing the halogen substituents, would alter the reactivity of the molecule in a non-biological context.
Applications and Future Directions in Advanced Chemical Research Utilizing 2 Bromo 5 Fluoro 1,3 Benzoxazole
2-Bromo-5-fluoro-1,3-benzoxazole as a Versatile Synthetic Building Block and Scaffoldsmolecule.comuni.lunih.gov
The utility of this compound in organic synthesis stems from the differential reactivity of its bromine and fluorine atoms. The bromine atom at the 2-position is susceptible to nucleophilic substitution and various palladium-catalyzed cross-coupling reactions. ossila.com In contrast, the fluorine atom at the 5-position influences the electronic properties of the benzoxazole (B165842) ring system and can direct further electrophilic aromatic substitution. smolecule.com This dual functionality allows for sequential and site-selective modifications, making it a versatile tool for constructing complex molecules.
Precursor for Novel Heterocyclic Scaffolds and Architecturesuni.lu
The this compound scaffold is a valuable starting point for the synthesis of more elaborate heterocyclic systems. The reactivity of the C2-bromine atom allows for the introduction of various substituents, leading to the formation of novel benzoxazole derivatives. smolecule.com For instance, coupling reactions can be employed to attach other heterocyclic rings, paving the way for the creation of unique molecular architectures with potential applications in various fields of chemical research.
Utility in Combinatorial Chemistry and Library Synthesis for Chemical Diversificationuni.lu
The amenability of this compound to a range of chemical transformations makes it an ideal substrate for combinatorial chemistry and the synthesis of compound libraries. uni.lu By systematically varying the reagents used to displace the bromine atom or to functionalize the benzene (B151609) ring, a large number of structurally diverse analogs can be rapidly generated. This approach is instrumental in exploring chemical space and identifying compounds with desired properties.
Potential in Materials Science and Organic Electronics (e.g., as a component in fluorophores or for tuning optical properties)smolecule.com
The benzoxazole core is known to be a component of fluorescent compounds, and the introduction of fluorine can further modulate their optical properties. smolecule.comfrontiersin.org The this compound scaffold holds potential for the development of novel fluorophores. The extended π-conjugated systems that can be synthesized from this building block may exhibit interesting photophysical properties, such as solvent-dependent fluorescence emission. frontiersin.org Furthermore, benzoxazole-containing polymers are known for their thermal resistance, suggesting that derivatives of this compound could be incorporated into advanced materials with specific electronic or optical characteristics. smolecule.com
Strategies in Medicinal Chemistry for Scaffold Design (focused on synthetic approaches and chemical space exploration, not pharmacological effects)smolecule.comuni.lunih.govfrontiersin.org
In medicinal chemistry, the benzoxazole scaffold is present in numerous compounds with a wide range of biological activities. nih.gov The strategic use of this compound allows for the systematic exploration of the chemical space around this privileged core, aiding in the design of new molecular entities.
Design and Synthesis of Chemically Diverse 1,3-Benzoxazole Analoguesuni.lu
The primary strategy for creating diverse 1,3-benzoxazole analogs from this compound involves leveraging the reactivity of the C2-bromo substituent. A variety of synthetic methodologies, including nucleophilic substitution and cross-coupling reactions, can be employed to introduce a wide array of functional groups at this position. smolecule.com This allows for the generation of libraries of compounds with modified steric and electronic properties, which is a key step in the early stages of drug discovery programs. nih.gov
Exploration of Structure-Reactivity Relationships in Synthetic Pathways
Understanding the structure-reactivity relationships of this compound and its derivatives is crucial for optimizing synthetic routes and predicting the outcome of chemical transformations. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the bromine atom and the benzoxazole ring system. Systematic studies that correlate the structural features of the starting materials and reagents with the efficiency and selectivity of the reactions are essential for advancing the synthetic utility of this versatile building block.
Emerging Methodologies for Halogenated Benzoxazole Chemistry
The synthesis of halogenated benzoxazoles, a critical class of heterocyclic compounds, is continuously evolving with a focus on efficiency, sustainability, and molecular diversity. Traditional synthesis methods often require harsh conditions, such as the use of strong acids and high temperatures, which can lead to lower yields and the use of toxic catalysts. nih.govmdpi.com To overcome these limitations, significant research efforts have been directed toward developing novel and more environmentally benign synthetic strategies.
Recent advancements include the development of greener, non-catalyzed methods for the direct synthesis of 2-halogenated benzoxazoles. For instance, a method has been reported for the synthesis of 2-trichlorobenzoxazoles from 2-aminophenols and trichloroacetonitrile (B146778) in alcoholic solvents like ethanol (B145695) or methanol, proceeding in good yield without the need for an external acid or base catalyst. acs.org This approach represents a significant step towards more sustainable chemical manufacturing.
Catalytic methods are also at the forefront of innovation. Transition-metal catalysis, while traditionally used, is being refined to be more efficient. mdpi.com Novel catalytic systems, such as the use of platinum(IV) chloride, have been shown to facilitate the reaction between aminophenols and halogenated nitriles under milder conditions. acs.org Furthermore, environmentally friendly catalysts like fly ash have been employed for the synthesis of 2-phenyl substituted benzoxazoles from 2-aminophenol (B121084) and substituted aldehydes, showcasing a green chemistry approach. nih.gov One-pot synthesis protocols are also gaining traction, utilizing catalysts like polyethylene (B3416737) glycol-bound catalysts to produce benzoxazoles efficiently.
The introduction of halogens onto the benzoxazole core is a key step that influences the molecule's subsequent reactivity and biological profile. The position of halogenation is crucial, with substitutions at the C-2 and C-5 positions being particularly important for biological activity. mdpi.comnih.gov The strategic placement of halogen atoms, such as the bromine at the 2-position and fluorine at the 5-position in this compound, creates a versatile scaffold for further chemical modification. The electron-withdrawing nature of these halogens enhances the reactivity of the compound in subsequent reactions.
A summary of emerging synthetic methodologies is presented below:
| Methodology | Description | Key Features | Reference(s) |
| Green, Non-catalyzed Synthesis | Direct reaction of 2-aminophenols with halogenated nitriles in alcoholic solvents without added catalysts. | Environmentally friendly, avoids harsh acids/bases, robust. | acs.org |
| Platinum Catalysis | Use of platinum(IV) chloride to catalyze the formation of benzoxazoles from 2-aminophenols and halogenated nitriles. | Improved flexibility in reaction conditions, proceeds at lower temperatures (40-80 °C). | acs.org |
| Fly Ash Catalysis | Utilization of "fly ash" as a green catalyst for the condensation of 2-aminophenol with substituted aldehydes. | Environmentally benign, utilizes industrial waste. | nih.gov |
| One-Pot Synthesis | Development of efficient, eco-friendly protocols, sometimes using specialized catalysts like magnetic solid acid nanocatalysts. | High yields, mild conditions, simplified procedures. | |
| Transition Metal-Free Catalysis | Approaches that avoid transition metals to produce benzoxazole derivatives under milder conditions. | Cost-effective, avoids toxic metal residues. | mdpi.com |
These evolving methodologies are paving the way for more accessible and diverse libraries of halogenated benzoxazoles for various research applications.
Challenges and Opportunities in the Synthesis and Application of this compound
The unique structure of this compound, featuring two different halogen atoms at strategic positions, presents both distinct challenges in its synthesis and significant opportunities for its application in advanced chemical research.
Challenges:
The synthesis of specifically substituted benzoxazoles like this compound can be complex. Key challenges include:
Regioselectivity: Achieving selective halogenation at the desired positions (2-bromo and 5-fluoro) without the formation of unwanted isomers can be difficult. The synthesis often starts from pre-functionalized precursors, such as 2-amino-4-fluorophenol (B1270792), to control the fluorine position, followed by cyclization and bromination at the 2-position.
Reaction Conditions: Many traditional synthetic routes for benzoxazoles rely on inefficient processes that may involve strongly acidic conditions, high temperatures, or the use of toxic and costly reagents and catalysts. nih.govmdpi.com Developing milder and more efficient protocols is an ongoing area of research.
Opportunities:
Despite the synthetic hurdles, the structure of this compound is laden with opportunities, primarily stemming from its reactive bromine atom and the influence of the fluorine substituent.
Versatile Chemical Intermediate: The compound serves as a valuable building block for synthesizing more complex organic molecules. smolecule.com The bromine atom at the 2-position is a key functional handle, susceptible to nucleophilic substitution by species like amines or thiols. smolecule.com This allows for the introduction of a wide variety of functional groups at this position.
Cross-Coupling Reactions: The C-Br bond at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. uzh.chnih.govresearchgate.net This enables the formation of carbon-carbon bonds, linking the benzoxazole core to various aryl or heteroaryl groups and creating a diverse range of derivatives. The electron-withdrawing fluorine atom can further influence the reactivity of the molecule in these coupling reactions.
Medicinal Chemistry Scaffolding: Benzoxazole derivatives are widely studied for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. smolecule.comnih.govresearchgate.net The this compound scaffold is an attractive starting point for developing new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the 2-position offers a site for diversification to optimize biological activity. smolecule.comontosight.ai For instance, derivatives are being explored for their potential as inhibitors of enzymes crucial for cancer cell growth or microbial survival. smolecule.comresearchgate.net
Materials Science: The rigid, heterocyclic structure combined with the electronic properties imparted by the halogen substituents makes this compound and its derivatives of interest in materials science. They can be used in the development of polymers and other materials with specific electronic or optical properties. smolecule.com
The interplay between the synthetic challenges and the vast opportunities for application makes this compound a compound of significant interest in contemporary chemical research.
| Feature | Challenge | Opportunity |
| Synthesis | Achieving regioselective halogenation; reliance on harsh conditions and potentially costly precursors. | Development of novel, greener, and more efficient synthetic methodologies. |
| Reactivity | Potential for multiple reaction pathways requiring careful control. | The 2-bromo position is a prime site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for extensive derivatization. |
| Applications | The full biological and material potential is still under exploration. | A versatile scaffold for creating novel compounds in medicinal chemistry (e.g., anticancer, antimicrobial agents) and materials science. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-5-fluoro-1,3-benzoxazole, and how can reaction conditions be optimized for yield?
- Synthetic Routes :
- Cyclization of substituted precursors : Use Bischler-Napieralski conditions with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to cyclize amide intermediates into the benzoxazole core .
- Halogenation : Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled heating (60–80°C) .
- Optimization Tips :
- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
- Use potassium carbonate as a base in substitution reactions to minimize side-product formation .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Look for aromatic proton signals between δ 7.0–8.5 ppm and fluorine coupling patterns (e.g., splitting due to ⁵-fluoro substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₇H₄BrFNO at m/z 215.9502) with <2 ppm error .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated values (e.g., C 39.12%, H 1.46%, N 6.09%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of benzoxazole derivatives, such as antimicrobial efficacy?
- Validation Strategies :
- Standardized Assays : Use agar well diffusion or microbroth dilution methods with consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups at the 5-position enhance activity against Gram-positive bacteria) .
- Data Cross-Checking : Replicate conflicting studies under identical conditions (solvent, concentration) and validate via independent techniques like time-kill assays .
Q. What strategies improve regioselectivity in palladium-catalyzed coupling reactions involving this compound?
- Catalytic Systems :
- Buchwald-Hartwig Amination : Use XPhos-Pd-G3 catalyst with cesium carbonate to couple aryl bromides with amines, achieving >90% selectivity for the 2-position .
- Suzuki-Miyaura Coupling : Optimize with Pd(OAc)₂ and SPhos ligand in toluene/water (3:1) at 100°C to suppress debromination side reactions .
Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- In Silico Tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict reactivity sites (e.g., bromine as an electrophilic center) .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3) and reduce hepatotoxicity risks by avoiding nitro groups .
- Case Study : Replacing the 5-fluoro group with a trifluoromethyl group improved metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
